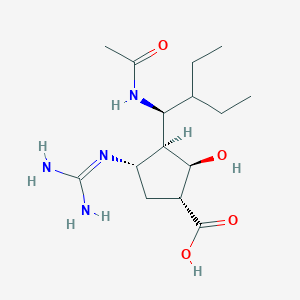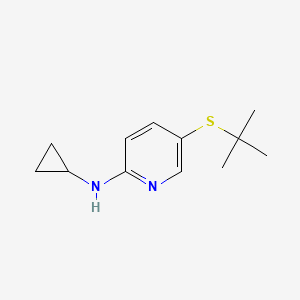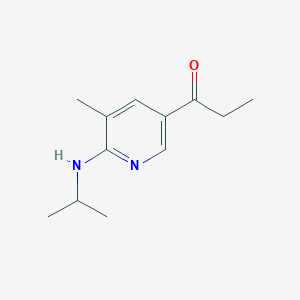![molecular formula C5H4N2OS B13007226 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B13007226.png)
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused pyrrole and thiazole ring system. These structural characteristics make it a valuable scaffold for the development of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions to form the thiazole ring, followed by cyclization to form the pyrrole ring . Another method involves the use of thiosemicarbazide and α,β-unsaturated ketones, which undergo cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole ring, enhancing its bioactivity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, nucleophiles
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one: Shares a similar fused ring system but differs in the position and type of heteroatoms.
Pyrazolo[3,4-d]thiazoles: Similar in structure but contain a pyrazole ring instead of a pyrrole ring.
Uniqueness
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one is unique due to its specific ring fusion and the presence of both nitrogen and sulfur heteroatoms, which contribute to its diverse biological activities and potential as a pharmacophore.
Propiedades
Fórmula molecular |
C5H4N2OS |
|---|---|
Peso molecular |
140.17 g/mol |
Nombre IUPAC |
5,6-dihydropyrrolo[3,4-d][1,3]thiazol-4-one |
InChI |
InChI=1S/C5H4N2OS/c8-5-4-3(1-6-5)9-2-7-4/h2H,1H2,(H,6,8) |
Clave InChI |
TZZMYQJDRORIRP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=O)N1)N=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B13007154.png)





![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine](/img/structure/B13007184.png)
![Benzo[d]thiazole-4-carbonitrile](/img/structure/B13007187.png)


![7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B13007206.png)

![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13007218.png)
